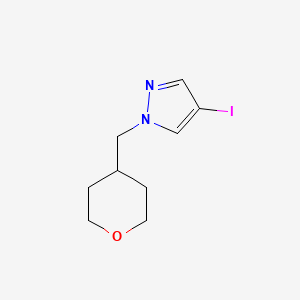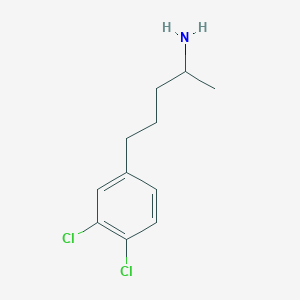
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Descripción general
Descripción
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine, also known as Br-DMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It has a molecular weight of 215.09 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is C8H11BrN2 . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine are not available, bromo-substituted compounds are generally reactive towards nucleophilic agents.Physical And Chemical Properties Analysis
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine appears as a yellow to brown to black or red solid or liquid or sticky oil to solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Bromination and Sulfur-Functionalization
- Regioselective Bromination and Conversion into Sulfur-functionalised Benzoquinones : Research by Aitken et al. (2016) explored the bromination of dimethylbenzene derivatives and their conversion into sulfur-containing quinone derivatives, highlighting the potential of these compounds in organic synthesis and materials science (Aitken, Jethwa, Richardson, & Slawin, 2016).
Metal Complex Synthesis
- Metal Bromo-Dithiolium Complexes : Ouchi et al. (1969) synthesized bromo-dithiolium complexes from metal benzoylacetonate, showing the importance of bromo-substituted compounds in the formation of metal complexes (Ouchi, Eguchi, Takeuchi, & Furuhashi, 1969).
Crystal Structure Analysis
- Crystal Structures of Bromo-Substituted Compounds : Ebersbach et al. (2022) analyzed the crystal structures of various bromo-substituted compounds, indicating their significance in crystallography and materials science (Ebersbach, Seichter, & Mazik, 2022).
Reactions with Nucleophilic Agents
- Reactions with Nucleophilic Reagents : Ried and König (1972) studied the reactions of 1,2-diamines with alkynones, showcasing the reactivity of bromo-substituted compounds with nucleophilic agents (Ried & König, 1972).
Pharmaceutical Applications
- Functional Tetrahydroquinoxalines from Precursors : Research by Sandford et al. (2007) focused on the creation of functional tetrahydroquinoxaline systems from bromo-substituted polyfluorobenzenes, demonstrating their potential in pharmaceutical applications (Sandford, Tadeusiak, Yufit, & Howard, 2007).
Organic Synthesis Intermediates
- Synthesis of Bromo-Dimethyliodobenzenes : Li Yu (2008) researched the synthesis of dimethyl-bromoiodobenzenes, highlighting the role of bromo-substituted compounds as intermediates in organic synthesis (Li Yu, 2008).
Thermochemical Properties
- Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted studies on the vapor pressures and enthalpies of various bromo-substituted methylbenzenes, contributing to the understanding of their thermochemical properties (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
Crystallographic and Molecular Analysis
- Crystal Structure and Molecular Analysis : Jabri et al. (2020) studied the crystal structure and molecular interactions of bromo-substituted compounds, providing insights into their chemical behavior (Jabri, Sebbar, Hökelek, Mague, Sabir, Rodi, & Misbahi, 2020).
Reaction Kinetics
- Reaction Kinetics of Bromination : Villalba et al. (2018) investigated the reaction kinetics of bromination in certain compounds, emphasizing the influence of bromo-substituted intermediates in chemical reactions (Villalba, Rozada, dos Santos, Scorsin, Garcia, & Fiorin, 2018).
Biological Activity Studies
- Biological Activity of Bromo-Substituted Compounds : Kuzey et al. (2020) synthesized bromobenzyldiamines and studied their biological activities, highlighting the biological significance of these compounds (Kuzey, Özgür, Cemaloğlu, Asmafiliz, Kılıç, Açık, Aydın, & Hökelek, 2020).
Mecanismo De Acción
The mechanism of action of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is not specified in the available resources. Its applications in medicinal chemistry, materials science, and catalysis suggest that it may interact with various biological or chemical systems in different ways.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-N,2-N-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOMSKSXZAEGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271694 | |
| Record name | 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219730-96-7 | |
| Record name | 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219730-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
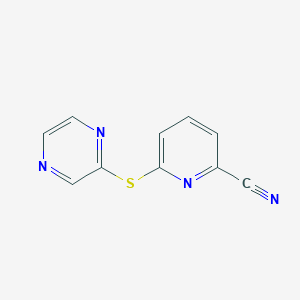
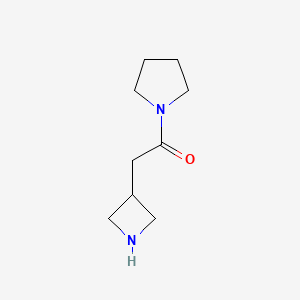

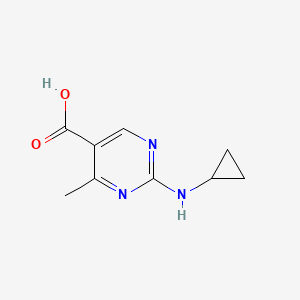



![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)


